E/Z Double-Bond Stereochemistry: Definitive Structural Differentiation of (E)-3-Methyl-4-undecene from the (Z)-Isomer
The (E)-isomer (CAS 74630-59-4) possesses a trans configuration at the C4–C5 double bond, whereas the (Z)-isomer (CAS 74645-87-7) possesses a cis configuration. This stereochemical distinction is unambiguously encoded in the IUPAC International Chemical Identifier (InChI) string, where the /b11-10+ segment denotes the E configuration for the target compound [1]. The corresponding Z-isomer carries a /b11-10- designation. The stereochemistry is confirmed by 1H NMR spectroscopy available in the Wiley KnowItAll NMR Spectral Library, where the E configuration produces distinct coupling constants and chemical shifts for the olefinic protons (H-4 and H-5) compared to the Z-isomer [1].
| Evidence Dimension | Stereochemical configuration (E vs. Z) at the C4–C5 double bond |
|---|---|
| Target Compound Data | E (trans) configuration; InChI: InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10+ [1] |
| Comparator Or Baseline | Z (cis) configuration for CAS 74645-87-7; InChI with /b11-10- stereochemical descriptor |
| Quantified Difference | Absolute configurational difference (E vs. Z); non-interconvertible under ambient conditions without catalysis |
| Conditions | Structural assignment by IUPAC InChI notation and confirmed by 1H NMR spectroscopy (Wiley KnowItAll NMR Library) |
Why This Matters
The E/Z configuration fundamentally determines the compound's three-dimensional shape, which directly impacts molecular recognition in biological systems, chromatographic retention, and spectroscopic identity—making stereochemical specification essential for procurement decisions in analytical reference standards and synthetic building blocks.
- [1] SpectraBase. 4-Undecene, 3-methyl-, (E)-. Compound ID: JuYmLla7EUu. InChI and InChIKey data. John Wiley & Sons, Inc. (2024–2025). View Source
